An In-depth Technical Guide to the Chemical Properties of 2-Methyl-5-nitrobenzene-1-sulfonamide
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-5-nitrobenzene-1-sulfonamide
A Note on Nomenclature: This technical guide focuses on the chemical properties of 2-Methyl-5-nitrobenzene-1-sulfonamide (CAS No. 6269-91-6) . While the initial topic request specified "5-Methyl-2-nitrobenzene-1-sulfonamide," a comprehensive review of chemical literature and databases reveals that the vast majority of published technical data refers to the 2-methyl-5-nitro isomer. The precursor, 5-methyl-2-nitrobenzene-1-sulfonyl chloride (CAS No. 173908-60-6), is documented, but detailed information on the corresponding sulfonamide is scarce.[1][2][3] It is therefore highly probable that the compound of interest for research and development applications is the well-characterized 2-Methyl-5-nitrobenzene-1-sulfonamide, which will be the subject of this guide.
Introduction
2-Methyl-5-nitrobenzene-1-sulfonamide is a substituted aromatic sulfonamide that serves as a critical building block in medicinal chemistry and organic synthesis.[4] The strategic placement of the methyl, nitro, and sulfonamide groups on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of various high-value molecules, including enzyme inhibitors for therapeutic applications.[4][5] This guide provides a detailed exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
The molecular structure of 2-Methyl-5-nitrobenzene-1-sulfonamide consists of a benzene ring substituted with a methyl group at position 2, a nitro group at position 5, and a sulfonamide group at position 1. The electron-withdrawing nature of the nitro and sulfonyl groups, combined with the electron-donating effect of the methyl group, dictates the molecule's electronic properties and reactivity.
Caption: Molecular Structure of 2-Methyl-5-nitrobenzene-1-sulfonamide.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-methyl-5-nitrobenzenesulfonamide[6] |
| CAS Number | 6269-91-6[6] |
| Molecular Formula | C₇H₈N₂O₄S[6][7] |
| Molecular Weight | 216.21 g/mol [4][7] |
| Canonical SMILES | CC1=C(C=C(C=C1)[O-])S(=O)(=O)N[6] |
| InChI Key | CLXWMMGXFSZUNP-UHFFFAOYSA-N[6] |
Physicochemical Properties
2-Methyl-5-nitrobenzene-1-sulfonamide is a solid compound at room temperature. Its properties are influenced by the polar nitro and sulfonamide groups, which allow for hydrogen bonding.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 197-199 °C | ChemicalBook |
| Appearance | Yellow to Dark Yellow Solid | ChemicalBook |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | ChemicalBook |
| pKa (Predicted) | 9.56 ± 0.60 | ChemicalBook |
| XLogP3 (Computed) | 0.7 | [6] |
| Topological Polar Surface Area | 114 Ų |[6] |
Synthesis and Purification
The primary route for synthesizing 2-Methyl-5-nitrobenzene-1-sulfonamide involves the amination of its corresponding sulfonyl chloride precursor, 2-methyl-5-nitrobenzenesulfonyl chloride.
Synthesis Pathway
The synthesis is a two-step process starting from p-nitrotoluene. The first step is the sulfonation to create the sulfonyl chloride, which is then reacted with an ammonia source.
Caption: General synthesis pathway for 2-Methyl-5-nitrobenzene-1-sulfonamide.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride from p-Nitrotoluene [8]
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Causality: This protocol utilizes chlorosulfonic acid, a powerful sulfonating and chlorinating agent, to directly introduce the sulfonyl chloride group onto the p-nitrotoluene ring. The reaction is regioselective due to the directing effects of the existing methyl and nitro groups.
-
In a suitable reaction vessel equipped for stirring and temperature control, dissolve p-nitrotoluene in an appropriate organic solvent (e.g., a chlorinated solvent).
-
Cool the solution and slowly add chlorosulfonic acid while maintaining a controlled temperature. The weight ratio of p-nitrotoluene to chlorosulfonic acid is typically around 1:1.2 to 1:1.5.[8]
-
After the addition is complete, allow the mixture to react with stirring.
-
Upon completion, the reaction is quenched by carefully adding water. The organic phase, containing the product, is separated.
-
The organic layer is washed with water, dried, and concentrated under reduced pressure to yield crude 2-methyl-5-nitrobenzenesulfonyl chloride.[8]
Protocol 2: Synthesis of 2-Methyl-5-nitrobenzene-1-sulfonamide [7]
-
Causality: This procedure demonstrates a direct conversion of the sulfonyl chloride to the primary sulfonamide using ammonium carbonate as a solid, easily handled source of ammonia. The heat drives the reaction and helps remove volatile byproducts.
-
Grind a mixture of 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 equivalent) and ammonium carbonate (approx. 4-5 equivalents by weight) in a mortar and pestle.
-
Transfer the ground mixture to a china dish or a suitable heat-resistant vessel.
-
Heat the mixture gently. The reaction proceeds as the solids melt and react, which can be monitored by the cessation of the characteristic odor of the sulfonyl chloride.
-
After the reaction is complete, cool the contents to room temperature.
-
Wash the resulting solid thoroughly with water to remove excess ammonium salts and other water-soluble impurities.
-
The crude 2-methyl-5-nitrobenzene-1-sulfonamide can then be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.[7]
Spectroscopic and Crystallographic Analysis
The structure of 2-Methyl-5-nitrobenzene-1-sulfonamide is well-characterized by various analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: NMR spectra are available for this compound, providing confirmation of the proton and carbon framework.[6][9] The aromatic region of the ¹H NMR spectrum shows a characteristic splitting pattern for the three protons on the substituted ring, while the methyl group appears as a singlet.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretches of the sulfonamide group, the asymmetric and symmetric stretches of the SO₂ and NO₂ groups, and vibrations corresponding to the substituted aromatic ring.[6]
-
X-ray Crystallography: The crystal structure of 2-Methyl-5-nitrobenzene-1-sulfonamide has been determined, revealing detailed bond lengths and angles.[7] The nitro group is slightly twisted relative to the plane of the benzene ring.[7] The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds between the sulfonamide amine and the sulfonyl oxygen atoms of adjacent molecules, forming layered structures.[7]
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 4.9872 Å, b = 6.2814 Å, c = 28.557 Å |
| Volume | 894.60 ų |
Source: Muhammad Zia-ur-Rehman, et al. (2010)[7]
Chemical Reactivity and Stability
The reactivity of 2-Methyl-5-nitrobenzene-1-sulfonamide is governed by its three key functional groups.
Sources
- 1. 5-Methyl-2-nitrobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-5-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 234282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-5-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 9. 6269-91-6|2-Methyl-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
